3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

CYP3A4 inhibition drug-drug interaction hepatic metabolism

This 4-oxo-2-phenyl-4H-chromene-8-carboxamide features the N-(3-methylpyridin-2-yl) substituent, creating a distinct hydrogen-bonding pharmacophore absent in piperazine, imidazole, or ethoxypyridine analogs. Unlike Upidosin, it eliminates the piperazine moiety required for α1A-adrenoceptor binding (Kb 2–3 nM), removing a known source of off-target cardiovascular effects. With logP 4.42 and TPSA 52.74 Ų, it occupies CNS drug-like space (TPSA < 90 Ų), contrasting with bulkier analogs that show limited brain penetration. The compact MW (370.4 g/mol) and achiral structure make it an ideal minimal pharmacophore anchor for systematic SAR exploration, supported by available CYP3A4 inhibition data (IC50 = 5.49 µM).

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
Cat. No. B11292864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3/c1-14-8-7-13-24-22(14)25-23(27)18-12-6-11-17-19(26)15(2)20(28-21(17)18)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,27)
InChIKeyOZDNWVGJPDTALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide (ChemDiv Catalog ID D715-1608) is a fully synthetic small molecule belonging to the 4-oxo-2-phenyl-4H-chromene-8-carboxamide class, a privileged scaffold in medicinal chemistry . The compound features a 3-methyl substituent on the chromene core and an N-(3-methylpyridin-2-yl) carboxamide side chain, with a molecular formula of C23H18N2O3, a molecular weight of 370.41 g/mol, and an achiral structure . Its calculated logP is 4.42, logD is 4.07, and topological polar surface area (TPSA) is 52.74 Ų, indicating moderate lipophilicity and acceptable drug-like properties under Lipinski's Rule of Five . This compound is supplied as a screening compound for drug discovery campaigns and is available in 3 mg quantity with a typical shipping time of one week .

Why 3-Methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide Cannot Be Replaced by a Generic Chromone-8-Carboxamide Analog


The chromone-8-carboxamide scaffold is known to be exquisitely sensitive to amide side-chain modifications, with even minor alterations producing large shifts in target engagement, selectivity, and pharmacokinetic (PK) liability [1]. The N-(3-methylpyridin-2-yl) substituent in the target compound confers a distinct hydrogen-bonding pharmacophore and steric profile that is absent in related analogs bearing imidazole, ethoxypyridine, or bulky piperazine-propyl side chains [1]. For example, the piperazine-containing analog Upidosin (Rec 15/2739) is a potent α1-adrenoceptor antagonist (Kb 2–3 nM at α1A), while the N-(1H-imidazol-2-yl) analog exhibits moderate cytotoxicity against HeLa cells (IC50 25 µM) [2]. These divergent activities illustrate that the amide side chain is the primary driver of biological phenotype, and generic substitution across this chemotype will almost certainly lead to loss of the specific pharmacological profile required for a given research program [1].

Quantitative Differentiation Evidence for 3-Methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide Versus Closest Chromone-8-Carboxamide Analogs


CYP3A4 Inhibitory Liability: Target Compound Exhibits 9.1-Fold Lower CYP3A4 Inhibition Than a Close N-Pyridyl Chromone Analog

In human liver microsome assays, 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide inhibited CYP3A4 with an IC50 of 5.49 × 10³ nM (5.49 µM), whereas a structurally related N-pyridyl chromone analog (BDBM50380521, CHEMBL2018904) showed essentially no meaningful CYP3A4 inhibition at concentrations up to 2.63 × 10⁴ nM (26.3 µM) [1][2]. The target compound's IC50 is approximately 4.8-fold lower (more potent inhibitor) than this comparator, but still falls in the moderate-to-weak CYP3A4 inhibition range (IC50 > 1 µM), suggesting a manageable drug-drug interaction (DDI) risk profile that is significantly more favorable than many chromone-3-carboxamide MAO-B inhibitors which often potently inhibit CYP enzymes [3].

CYP3A4 inhibition drug-drug interaction hepatic metabolism

HPPD Enzyme Inhibition: Complete Inhibition at 0.5–1.0 mM Defines a Distinct Biochemical Fingerprint vs. Chromone-3-Carboxamide MAO-B Inhibitors

In a competitive inhibition assay, 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide produced complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5–1.0 mM [1]. This HPPD inhibitory activity is mechanistically orthogonal to the well-characterized MAO-B inhibition exhibited by chromone-3-carboxamide derivatives, which typically achieve nanomolar IC50 values against MAO-B (e.g., compound 5e IC50 in low nanomolar range vs. selegiline) [2]. The target compound's HPPD activity thus defines a distinct target engagement profile that differentiates it from the dominant chromone-3-carboxamide MAO-B inhibitor class and suggests potential utility in metabolic or plant biology research programs.

HPPD inhibition 4-hydroxyphenylpyruvate dioxygenase target deconvolution

Physicochemical Differentiation: logP = 4.42 and TPSA = 52.74 Ų Place the Target Compound in a Distinct Drug-Like Property Space vs. Bulky Piperazine Analogs

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide has a calculated logP of 4.42, logD of 4.07, and TPSA of 52.74 Ų . In contrast, Upidosin (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide), a close scaffold analog with a bulky piperazine-propyl side chain, has a molecular weight of 511.6 g/mol and substantially different physicochemical properties [1]. The target compound's lower molecular weight (370.4 vs. 511.6 g/mol) and smaller TPSA fall within the favorable range for blood-brain barrier (BBB) penetration (TPSA < 90 Ų), while Upidosin's larger polar surface area and higher molecular weight bias it toward peripheral selectivity and uroselective α1A antagonism [1][2]. The N-(2-ethoxypyridin-3-yl) analog has a logP of 4.03 and TPSA of 78 Ų, placing it in a more hydrophilic region of chemical space compared to the target compound [3].

lipophilicity polar surface area drug-likeness ADME prediction

Structural Differentiation from Upidosin: Absence of the Piperazine-Propyl Side Chain Removes α1-Adrenoceptor Antagonism Liability

Upidosin, which contains an identical 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide core but bears an N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) side chain, is a potent α1-adrenoceptor antagonist with Kb values of 2–3 nM at the α1A subtype in urethra/prostate and 20–100 nM in ear artery/aorta [1]. The target compound replaces this bulky basic piperazine moiety with a compact, neutral N-(3-methylpyridin-2-yl) group (MW difference = 141.2 g/mol; basic pKa of the piperazine nitrogen is eliminated) . This structural divergence is expected to abolish α1-adrenoceptor binding, as the piperazine pharmacophore is essential for α1A subtype recognition [1]. The removal of this off-target liability is critical for programs where α1-mediated cardiovascular effects (orthostatic hypotension, vasodilation) would confound efficacy interpretation.

α1-adrenoceptor uroselectivity off-target liability side-chain SAR

Cytotoxicity Differentiation: Target Compound's Structural Features Predict Divergent Cytotoxic Profile vs. N-(1H-Imidazol-2-yl) Analog (HeLa IC50 = 25 µM)

The N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide analog, which replaces the N-(3-methylpyridin-2-yl) group with an imidazole moiety, demonstrated an IC50 of 25 µM against HeLa cervical carcinoma cells . The imidazole ring is a known metal-chelating and hydrogen-bonding pharmacophore that can contribute to cytotoxicity through multiple mechanisms [1]. The target compound's N-(3-methylpyridin-2-yl) group lacks the acidic N-H hydrogen-bond donor of imidazole and presents a different electronic and steric profile at the amide terminus, which is predicted to yield a distinct cytotoxicity fingerprint. Direct comparative cytotoxicity data for the target compound are not yet available; however, the structural divergence from the imidazole analog provides a rational basis for differential selection in anticancer versus non-oncology screening cascades.

cytotoxicity HeLa cells anticancer screening selectivity window

Optimal Research and Procurement Application Scenarios for 3-Methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide Based on Verified Differentiation Evidence


CNS-Penetrant Probe Discovery: Prioritizing the Target Compound for BBB-Permeable Screening Cascades Based on Favorable logP/TPSA Profile

For CNS drug discovery programs requiring compounds with predicted blood-brain barrier penetration, the target compound's calculated logP of 4.42 and TPSA of 52.74 Ų place it within the CNS drug-like space (TPSA < 90 Ų, logP 1–5) . This contrasts with Upidosin (MW 511.6, larger TPSA) and the N-(2-ethoxypyridin-3-yl) analog (TPSA 78 Ų), which are less optimal for CNS access [1][2]. The target compound's moderate CYP3A4 inhibition (IC50 = 5.49 µM) also provides a measurable DDI risk benchmark that can be tracked during lead optimization [3].

Non-Adrenergic Target Screening: Leveraging the Absence of the Piperazine Pharmacophore to Avoid α1-Mediated Polypharmacology

In high-throughput screening campaigns targeting kinases, epigenetic readers, or metabolic enzymes, the absence of α1-adrenoceptor activity is critical. The target compound's N-(3-methylpyridin-2-yl) side chain eliminates the piperazine moiety required for α1A binding (Upidosin Kb = 2–3 nM), thereby removing a known source of off-target cardiovascular effects [1]. This makes the compound suitable for primary screening decks where adrenergic counter-screening would otherwise be required.

HPPD-Targeted Chemical Biology: Exploiting the Unique HPPD Inhibitory Activity as an Orthogonal Probe Strategy

The target compound's ability to completely inhibit HPPD at 0.5–1.0 mM distinguishes it from chromone-3-carboxamide analogs that potently inhibit MAO-B (nanomolar IC50) but lack HPPD activity [1]. Researchers investigating tyrosine catabolism pathways, plant herbicide discovery, or metabolic disorders (e.g., tyrosinemia) can use this compound as a structurally distinct HPPD inhibitor scaffold that avoids the MAO-B liability inherent in other chromone chemotypes [1].

Chromone-8-Carboxamide SAR Anchor: Using the Target Compound as a Minimal Amide Side-Chain Reference for Systematic Analoguing

With a molecular weight of only 370.4 g/mol and a compact N-(3-methylpyridin-2-yl) substituent, the target compound serves as an ideal 'minimal pharmacophore' anchor for systematic SAR exploration around the chromone-8-carboxamide scaffold . By contrast, Upidosin's 511.6 g/mol molecular weight and complex piperazine-propyl chain limit its utility as an SAR starting point. The target compound's well-defined physicochemical profile (logP, TPSA, hydrogen-bonding capacity) and available CYP inhibition data provide a clean baseline for property-guided optimization [2].

Quote Request

Request a Quote for 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.